molecular formula C11H8FNO B8119340 6-FLuoronaphthalene-2-carboxamide

6-FLuoronaphthalene-2-carboxamide

Cat. No. B8119340
M. Wt: 189.19 g/mol
InChI Key: YXNVATIHLHJHOI-UHFFFAOYSA-N
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Description

6-FLuoronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-FLuoronaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-FLuoronaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : A compound similar to 6-Fluoronaphthalene-2-carboxamide, namely 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-A]pyridine-2-carboxamide, has been synthesized and studied. Its molecular structure was optimized using density functional theory, consistent with single crystal X-ray diffraction analysis (Qin et al., 2019).

  • Cytotoxicity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to 6-Fluoronaphthalene-2-carboxamide, have shown potent cytotoxicity against leukemia and lung carcinoma. The 2-(4-fluorophenyl) derivative, in particular, exhibited curative activity against colon 38 tumors in mice (Deady et al., 2005).

  • Fluorescent Labeling in Analytical Chemistry : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, serves as a useful fluorescent labeling reagent for high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids. It has applications in pharmaceutical formulations (Gatti et al., 1992).

  • Enantioselective Sensing of Chiral Carboxylic Acids : Chiral 1,8-diacridylnaphthalene-derived fluorosensors, which are structurally similar to 6-Fluoronaphthalene-2-carboxamide, effectively sense a broad variety of chiral carboxylic acids enantioselectively, with high enantioselectivities. This approach offers a new method for quantitative analysis of these compounds (Wolf et al., 2004; Wolf, Liu, & Reinhardt, 2006).

  • Antibacterial and Herbicidal Activities : Ring-substituted 3-hydroxynaphthalene-2-carboxanilides, which are chemically related to 6-Fluoronaphthalene-2-carboxamide, show high antibacterial and herbicidal activity against various bacteria and fungi. These compounds have been observed to inhibit photosynthetic electron transport (Kos et al., 2013; Goněc et al., 2013).

  • Fluorescent Probes in Cell Imaging : Iminocoumarine-based fluorescent dyes, which are structurally similar to 6-Fluoronaphthalene-2-carboxamide, have been developed as cell-permeable probes with low cytotoxicity. They enable selective staining of organelles in living cells (Guo et al., 2011).

  • Synthetic Applications in Organic Chemistry : The lithiation of 2-fluoronaphthalene, a compound closely related to 6-Fluoronaphthalene-2-carboxamide, has been studied for producing various naphthoic acids, demonstrating its potential in synthetic organic chemistry (Kinstle & Bechner, 1970).

properties

IUPAC Name

6-fluoronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNVATIHLHJHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-FLuoronaphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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